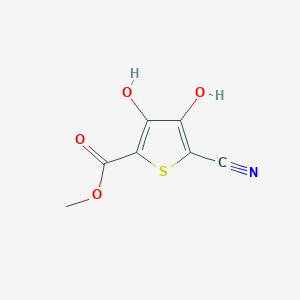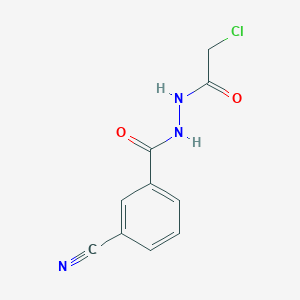![molecular formula C13H16BrNO2 B1526944 1-[2-(3-Bromophenoxy)ethyl]piperidin-2-one CAS No. 1274696-47-7](/img/structure/B1526944.png)
1-[2-(3-Bromophenoxy)ethyl]piperidin-2-one
Descripción general
Descripción
“1-[2-(3-Bromophenoxy)ethyl]piperidin-2-one” is a chemical compound with the CAS Number: 1274696-47-7 . It has a molecular weight of 298.18 . The compound is typically stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for “1-[2-(3-Bromophenoxy)ethyl]piperidin-2-one” is 1S/C13H16BrNO2/c14-11-4-3-5-12(10-11)17-9-8-15-7-2-1-6-13(15)16/h3-5,10H,1-2,6-9H2 . This code provides a specific description of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Novel Copolymers and Material Science Applications
Research on related compounds, such as those involving piperidine catalyzed Knoevenagel condensation reactions, has led to the development of novel copolymers. These studies explore the synthesis and characterization of new materials, detailing their compositional, structural, and thermal properties. For instance, copolymers synthesized from ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates and styrene have been analyzed for their nitrogen content, IR, 1H and 13C-NMR spectra, GPC, DSC, and TGA, revealing insights into the decomposition characteristics and thermal stability of these materials (Kharas et al., 2016), (Kharas et al., 2017).
Medicinal Chemistry and Pharmacology
Compounds structurally related to "1-[2-(3-Bromophenoxy)ethyl]piperidin-2-one" have been examined for their potential in medicinal chemistry, specifically in the context of opiate activity and as probes for σ-1 receptors. Studies on xanthene-9-spiro-4'-piperidines, for example, indicate the possibility of developing opiate analgesics with enhanced pharmacological properties (Galt et al., 1989). Similarly, halogenated 4-(phenoxymethyl)piperidines have been synthesized as potential δ receptor ligands, with in vitro and in vivo evaluations suggesting their utility in tomographic studies of σ receptors (Waterhouse et al., 1997).
Synthesis and Structural Analysis
The synthesis and structural elucidation of compounds featuring the piperidine moiety, including studies on chiral separation and molecular structure determination, provide foundational knowledge for the development of novel compounds with potential application in various scientific fields. Research on the enantiomeric resolution of piperidine derivatives, for instance, offers insights into chiral recognition mechanisms and the potential for these compounds in analytical and preparative applications (Ali et al., 2016).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, and its hazard statements include H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
1-[2-(3-bromophenoxy)ethyl]piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-11-4-3-5-12(10-11)17-9-8-15-7-2-1-6-13(15)16/h3-5,10H,1-2,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMASSNQFVQKJMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CCOC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Bromophenoxy)ethyl]piperidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



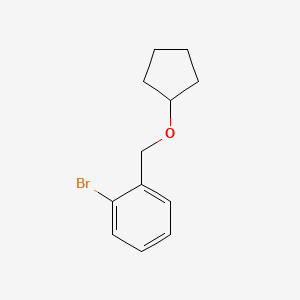


![3-[4-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one](/img/structure/B1526864.png)

![4-bromo-2-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B1526869.png)


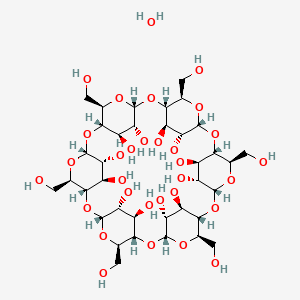
![{[4-(Benzoylamino)-2,5-dimethoxyphenyl]amino}(oxo)acetic acid](/img/structure/B1526880.png)
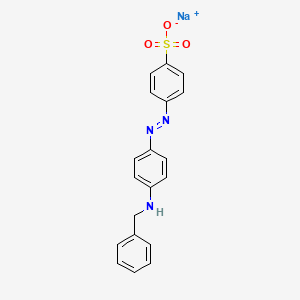
![1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride](/img/structure/B1526882.png)
